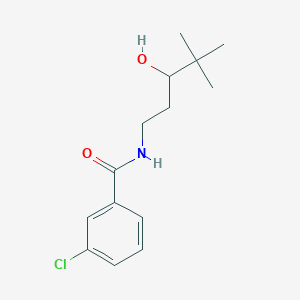

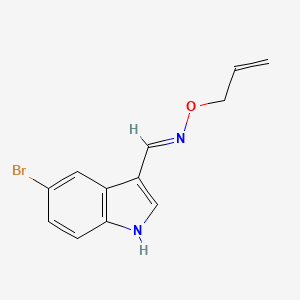

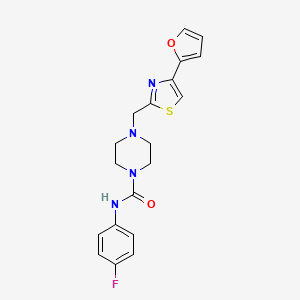

![molecular formula C18H22N4O B2595765 4-メチル-N-[6-(4-メチルピペラジン-1-イル)ピリジン-3-イル]ベンザミド CAS No. 439094-48-1](/img/structure/B2595765.png)

4-メチル-N-[6-(4-メチルピペラジン-1-イル)ピリジン-3-イル]ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves reactions of 1-methylpiperazine . Unfortunately, the exact synthesis process for “4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide” is not explicitly detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound has been studied using single-crystal X-ray diffraction . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .科学的研究の応用

- イマチニブは、慢性骨髄性白血病の治療に使用される、よく知られたチロシンキナーゼ阻害剤です。興味深いことに、4-メチル-N-[6-(4-メチルピペラジン-1-イル)ピリジン-3-イル]ベンザミドは、イマチニブと構造的な類似性を共有しています。 研究者たちは、その抗白血病剤としての可能性を探求してきました .

- 結核(TB)との闘いにおいて、4-メチル-N-[6-(4-メチルピペラジン-1-イル)ピリジン-3-イル]ベンザミドの新しい誘導体が設計、合成され、評価されました。 これらの化合物は、結核菌 H37Raに対して有望な抗結核活性を示しました .

- 4-メチル-3-(ピリジン-2-イルアミノ)ベンザミドの誘導体は、C-Abl阻害剤として研究されてきました。 これらの化合物は、神経保護の可能性を秘めており、神経変性疾患の文脈で関連しています .

- 研究者は、4-メチル-N-[6-(4-メチルピペラジン-1-イル)ピリジン-3-イル]ベンザミドの結晶構造を特徴付けました。 そのコンフォメーションと分子間相互作用を理解することは、創薬と最適化に役立ちます .

抗白血病活性

抗結核特性

C-Abl阻害と神経保護

結晶構造研究

作用機序

Target of Action

The primary target of the compound 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .

Mode of Action

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide acts by inhibiting the activity of tyrosine kinases . It binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the activation of the downstream proteins involved in cell division and proliferation .

Biochemical Pathways

The inhibition of tyrosine kinases by 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide affects multiple biochemical pathways. These pathways are primarily involved in cell growth, differentiation, and survival . The downstream effects of this inhibition lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Result of Action

The molecular and cellular effects of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide’s action include a decrease in cell proliferation and an increase in apoptosis . These effects are due to the compound’s inhibition of tyrosine kinase activity, which disrupts the normal signaling pathways that regulate cell growth and survival .

Safety and Hazards

While specific safety and hazard information for “4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

生化学分析

Biochemical Properties

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide functions primarily as a platelet-derived growth factor receptor tyrosine kinase inhibitor . This compound interacts with several key biomolecules, including enzymes and proteins involved in cell signaling pathways. Specifically, it binds to the ATP-binding site of the tyrosine kinase domain, inhibiting its activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts cellular processes such as proliferation and migration, which are critical in the progression of diseases like cancer.

Cellular Effects

The effects of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide on cellular processes are profound. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of tyrosine kinases . Additionally, it affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the inhibition of tyrosine kinase activity results in the downregulation of genes involved in cell proliferation and survival . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to target proteins . This inhibition blocks the activation of downstream signaling pathways that are essential for cell growth and survival. Additionally, this compound can induce conformational changes in the tyrosine kinase domain, further enhancing its inhibitory effects . These molecular interactions lead to the suppression of oncogenic signaling pathways, making it a potent anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of tyrosine kinase activity, resulting in prolonged anti-proliferative effects on cancer cells . The degradation products of this compound may also exhibit biological activity, which could influence the overall outcome of long-term experiments.

Dosage Effects in Animal Models

The effects of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits tyrosine kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is transported and distributed through several mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution within the body . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can impact its therapeutic and toxicological profiles.

Subcellular Localization

The subcellular localization of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is critical for its activity. This compound is primarily localized in the cytoplasm, where it interacts with tyrosine kinases and other signaling proteins . It may also be targeted to specific cellular compartments through post-translational modifications or binding to specific targeting signals . The localization of this compound within the cell can influence its efficacy and specificity in inhibiting tyrosine kinase activity.

特性

IUPAC Name |

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-14-3-5-15(6-4-14)18(23)20-16-7-8-17(19-13-16)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIOBAGHVFHLMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

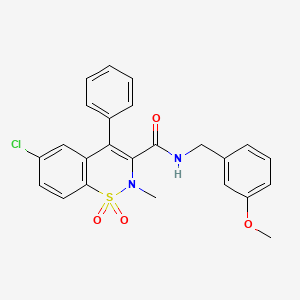

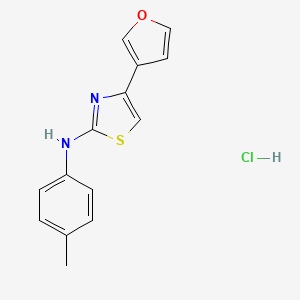

![2-(4-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2595684.png)

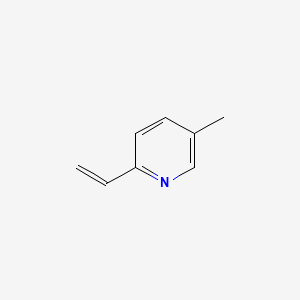

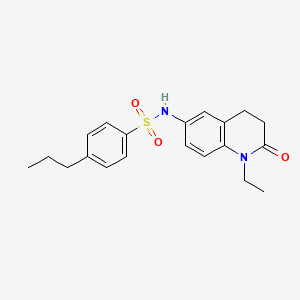

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2595692.png)

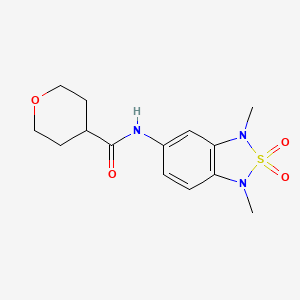

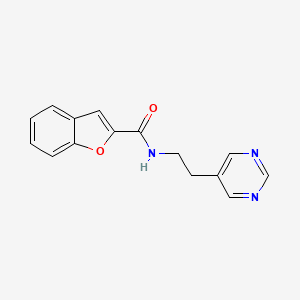

![2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2595699.png)

![2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595700.png)

![1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole](/img/structure/B2595702.png)